(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and physical appearance. It may also include information about its source or method of synthesis .
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with various reagents and under different conditions. Techniques such as NMR and infrared (IR) spectroscopy can be used to monitor these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) .Scientific Research Applications
Synthesis and Azannulation
The synthesis and azannulation of pyridinylaminohexadienones have been studied, revealing pathways to generate compounds with significant chemical and biological interest. For instance, hexadienones undergo azannulation to afford pyridines and pyrimidines with trifluoromethyl groups, showcasing the utility of these processes in creating structurally diverse and potentially bioactive compounds (Cocco, Conglu, & Onnis, 2001).
Structural Analysis
The crystal structure of certain aminopyrimidine derivatives has been elucidated, providing valuable insights into the molecular configurations and interactions within these compounds. Such analyses contribute to understanding the structural basis for the chemical reactivity and potential biological activity of related molecules (Silverman & Yannoni, 1965).
Chemical Reactions and Applications
Research into the reactivity of compounds containing the pyridinyl and amino groups with various reagents, such as aldehydes and perfluoroalkenes, has highlighted their utility in synthesizing heterocyclic compounds and investigating novel chemical reactions. For example, Fluoral-P, a reagent derived from an amino-pentenone, demonstrates selectivity towards aldehydes, underscoring the potential of such compounds in analytical chemistry and synthetic applications (Compton & Purdy, 1980).
Heterocyclic Compound Synthesis
The interaction of perfluoroalkyl groups with N,S-dinucleophiles has been explored to create heterocyclic systems, illustrating the compound's role in constructing complex structures with potential for further chemical and biological exploration (Furin & Zhuzhgov, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-4,4,5,5,5-pentafluoro-1-(pyridin-3-ylmethylamino)pent-1-en-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5N2O/c12-10(13,11(14,15)16)9(19)3-5-18-7-8-2-1-4-17-6-8/h1-6,18H,7H2/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRGLUPTUWXOM-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC=CC(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN/C=C/C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348220 | |
Record name | (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692738-21-9 | |
Record name | (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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